ethyl 2-[(cyclopropylcarbonyl)amino]-4-{3-nitrophenyl}-3-thiophenecarboxylate
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Overview
Description
ethyl 2-[(cyclopropylcarbonyl)amino]-4-{3-nitrophenyl}-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 2-[(cyclopropylcarbonyl)amino]-4-{3-nitrophenyl}-3-thiophenecarboxylate, often involves multi-step reactions. One common method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(cyclopropylcarbonyl)amino]-4-{3-nitrophenyl}-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
ethyl 2-[(cyclopropylcarbonyl)amino]-4-{3-nitrophenyl}-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of ethyl 2-[(cyclopropylcarbonyl)amino]-4-{3-nitrophenyl}-3-thiophenecarboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
ethyl 2-[(cyclopropylcarbonyl)amino]-4-{3-nitrophenyl}-3-thiophenecarboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropylcarbonyl and nitrophenyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
Molecular Formula |
C17H16N2O5S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-4-(3-nitrophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C17H16N2O5S/c1-2-24-17(21)14-13(11-4-3-5-12(8-11)19(22)23)9-25-16(14)18-15(20)10-6-7-10/h3-5,8-10H,2,6-7H2,1H3,(H,18,20) |
InChI Key |
IULPCXYWPOHHIC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3CC3 |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3CC3 |
Origin of Product |
United States |
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